Ergosinine

Description

Contextualization within Natural Product Chemistry Research

Ergosinine is classified as an ergot alkaloid, a prominent and structurally diverse group of mycotoxins synthesized by various fungi, most notably those belonging to the genus Claviceps. mdpi.com Natural product chemistry, a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical substances produced by living organisms, has long been interested in ergot alkaloids. iomcworld.comresearchgate.netfrontiersin.org This interest stems from their potent and varied biological activities, which has made them a rich source for chemical and medicinal research. frontiersin.orgrsc.org

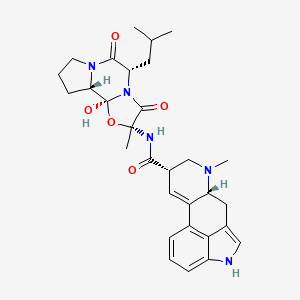

Ergot alkaloids are derived biosynthetically from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). rsc.org The core structure of these compounds is a tetracyclic ring system known as ergoline. This compound belongs to the peptide alkaloid subgroup, which is characterized by a lysergic acid moiety linked via an amide bond to a tripeptide-derived cyclol lactam structure. Specifically, this compound is the inactive C-8 epimer, or isomer, of Ergosine. karger.com This isomerism, arising from the configuration at carbon 8 of the ergoline nucleus, is a common feature among ergot alkaloids, which are often found in nature as pairs of active (-ine suffix) and inactive (-inine suffix) epimers. karger.com The study of such compounds contributes significantly to the understanding of fungal secondary metabolism and the discovery of novel bioactive molecules. researchgate.net this compound has been isolated from fungi such as Epichloe typhina and Claviceps grohii. nih.gov

Historical Trajectories in this compound Scientific Inquiry

The scientific investigation of ergot alkaloids is a story of incremental discoveries spanning several decades. The era of modern ergot chemistry began in earnest with the isolation of the first chemically pure alkaloids. nih.govnih.gov While initial work on ergot dates back further, the first crystalline ergot alkaloid, ergotinine, was obtained by Charles Tanret in 1875. karger.comkarger.com A significant milestone was Arthur Stoll's isolation of ergotamine in 1918, which provided a pure, homogeneous compound and invigorated research in the field. nih.govkarger.com

The discovery of this compound itself came later, as researchers developed more refined methods to separate the complex mixture of alkaloids present in ergot. In 1936, Smith and Timmis established the isomeric relationship between lysergic acid and isolysergic acid, which explained why ergot alkaloids typically occur in pairs. karger.com Building on this understanding, the same researchers, Smith and Timmis, successfully isolated the alkaloid pair ergosine and its epimer this compound in 1937. karger.comdss.go.thpsu.edu This discovery was part of a productive period in ergot research that saw the isolation and characterization of numerous other alkaloids, including ergometrine in 1935. karger.comnih.gov

Table 1: Key Historical Milestones in Ergot Alkaloid Research

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1875 | Isolation of crystalline ergotinine. karger.com | Charles Tanret | First isolation of a crystalline ergot alkaloid. karger.comkarger.com |

| 1906 | Isolation of ergotoxine. nih.gov | Barger and Carr | Isolated an active alkaloid preparation (later found to be a mixture). nih.gov |

| 1918 | Isolation of ergotamine. nih.govkarger.com | Arthur Stoll | First isolation of a pure, homogeneous ergot alkaloid, stimulating modern research. nih.govkarger.com |

| 1935 | Isolation of ergometrine (ergonovine). nih.gov | Multiple groups simultaneously | Discovery of the primary water-soluble, uterotonic principle of ergot. escholarship.org |

| 1936 | Characterization of isolysergic acid. karger.com | Smith and Timmis | Established the basis for the epimeric pairs of ergot alkaloids. karger.com |

| 1937 | Isolation of ergosine and this compound. karger.com | Smith and Timmis | Added a new pair of peptide alkaloids to the growing family of known ergot compounds. dss.go.thpsu.edu |

| 1943 | Separation of ergotoxine components. karger.com | Stoll and Hofmann | Showed that ergotoxine was a mixture of ergocristine, ergocornine, and ergokryptine. karger.com |

Methodological Frameworks for this compound Research

The study of this compound employs a range of standard and advanced methodologies common in natural product chemistry. frontiersin.orgcome-res.eu The initial research framework involves extraction and isolation of the compound from its natural fungal source, typically species of Claviceps. mdpi.com Early techniques relied on classical chemical methods such as fractional precipitation to separate the alkaloids. karger.com

Modern research utilizes sophisticated analytical and chromatographic techniques for isolation and quantification. High-performance liquid chromatography (HPLC) is a primary tool for separating the complex mixtures of alkaloids found in fungal extracts. These methods allow for the resolution of closely related isomers like ergosine and this compound. researchgate.net

Once isolated, structure elucidation is carried out using spectroscopic methods. Techniques such as mass spectrometry (MS) are used to determine the molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for the definitive assignment of the structure and stereochemistry. researchgate.net

Investigations into the biosynthesis of ergot alkaloids, including the pathways leading to compounds like this compound, have been conducted through feeding studies with isotopically labeled precursors, such as L-tryptophan. rsc.org These experiments trace the incorporation of the labeled atoms into the final alkaloid structure, revealing the sequence of biochemical reactions. rsc.org This is complemented by genetic and enzymatic studies to identify and characterize the specific genes and enzymes responsible for each step in the biosynthetic pathway. rsc.orgnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₇N₅O₅ | nih.gov |

| Molecular Weight | 547.6 g/mol | nih.gov |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | nih.gov |

| InChIKey | NESVMZOPWPCFAU-ZPRCMDFASA-N | nih.gov |

| Isomeric Nature | C-8 epimer of Ergosine | karger.com |

Propriétés

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)/t18-,22+,23-,24-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESVMZOPWPCFAU-YTVPIDCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276363 | |

| Record name | Ergosinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-88-3 | |

| Record name | Ergosinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-,(5'alpha,8alpha)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCLAVININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CM22YRC6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Production Methodologies of Ergosinine

Elucidation of Ergosinine Biosynthetic Route

The biosynthetic pathway leading to ergot alkaloids is largely conserved in producing fungi, beginning with the prenylation of L-tryptophan. rsc.org The pathway diverges at later stages, leading to various ergot alkaloid classes, including the ergopeptines like this compound. rsc.orgnih.gov

Precursor Incorporation and Metabolic Flux Analysis for this compound Biosynthesis

The initial step in ergot alkaloid biosynthesis involves the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP) to form 4-(γ,γ-dimethylallyl)tryptophan (DMAT). rsc.orgresearchgate.net This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW). rsc.orgnih.govresearchgate.net Subsequent steps involve N-methylation of DMAT to N-methyl-DMAT, followed by a series of reactions leading to the formation of the tetracyclic ergoline ring system, with chanoclavine-I aldehyde as a key intermediate. rsc.orgresearchgate.net Chanoclavine-I aldehyde is considered the last common precursor for all classes of ergot alkaloids. rsc.org

Ergopeptines, such as this compound, are formed through the attachment of a cyclic tripeptide to D-lysergic acid, which is derived from the ergoline core. rsc.org The tripeptide moiety in ergosine, and thus this compound, is formed from specific amino acids. Ergosine differs from ergotamine by the exchange of phenylalanine for leucine in the cyclol side chain. google.com

Metabolic flux analysis in ergot alkaloid producing strains can provide insights into the flow of precursors through the biosynthetic pathway and identify potential bottlenecks for yield improvement. Studies have investigated the time course of enzyme activity and alkaloid accumulation in submerged cultures of Claviceps strains. researchgate.net

Enzymatic Catalysis and Mechanism within this compound Biogenesis

The biosynthesis of ergot alkaloids involves a suite of enzymes encoded by genes often found clustered together. rsc.orgnih.govresearchgate.net Key enzymes in the early, conserved pathway steps include DmaW, dimethylallyltryptophan N-methyltransferase (EasF), a catalase (EasC), and chanoclavine-I synthase (EasE). nih.govresearchgate.net These enzymes are responsible for the conversion of tryptophan and DMAPP to chanoclavine I. nih.govresearchgate.net

Further enzymatic transformations lead to the formation of the tetracyclic ergoline ring. The conversion of chanoclavine-I aldehyde involves enzymes like EasA, which can function as either an isomerase or a reductase depending on the fungal species, influencing the downstream pathway branches. nih.govasm.orgebi.ac.uk In Claviceps species, enzymes encoded by genes like cloA are involved in the oxidation of elymoclavine to paspalic acid, a precursor to lysergic acid. rsc.orgresearchgate.net

The formation of the ergopeptine structure involves non-ribosomal peptide synthetases (NRPS). rsc.orgwvu.edu In Claviceps purpurea, lysergyl peptide synthetases (Lps) are crucial for activating lysergic acid and forming the tripeptide chain. rsc.orgasm.org Specifically, LPS1 and LPS2, encoded by lpsA and lpsB, respectively, are involved in ergopeptine synthesis. asm.org EasH, a dioxygenase, is responsible for cyclization of the peptide chain. asm.org this compound is the C-8 epimer of ergosine, and this epimerization can occur spontaneously or be influenced by factors like pH and temperature. mdpi.com

Genetic Determinants and Regulation of this compound Biosynthesis

The genes encoding the enzymes involved in ergot alkaloid biosynthesis are typically organized in gene clusters, facilitating their coordinated regulation. rsc.orgnih.govresearchgate.net These ergot alkaloid synthesis (eas) gene clusters have been identified in various fungal species. researchgate.netnih.govresearchgate.net The presence or absence of specific eas genes and their organization within the cluster contribute to the diversity of ergot alkaloids produced by different fungi. rsc.orgnih.gov

Studies have investigated the genetic regulation of ergot alkaloid biosynthesis. For instance, the gene easR has been proposed as a transcription factor involved in regulating the expression of eas genes. wvu.edu Knockout experiments targeting easR have shown a significant reduction or elimination of mRNA accumulation from eas genes, indicating its role in positive regulation. wvu.edu The location of genes at the periphery of the cluster, often near transposon-derived repeat blocks, can influence gene gains, losses, and rearrangements, contributing to alkaloid diversification. rsc.org

Environmental conditions can also influence the expression of these genes and thus the levels of ergot alkaloid production. researchgate.netmdpi.com

Microorganism-Based Production Systems for this compound

Microorganism-based fermentation is a primary method for producing ergot alkaloids, including this compound, on an industrial scale. drugfuture.com This typically involves cultivating specific fungal strains under controlled conditions to maximize alkaloid yield.

Strain Improvement Strategies for Enhanced this compound Yield

Improving the productivity of microbial strains is a critical aspect of fermentation for enhancing this compound yield and economic viability. biologyease.combiocatalysts.com Strain improvement strategies aim to develop strains with characteristics such as high yield, genetic stability, and tolerance to fermentation conditions. biologyease.comslideshare.net

Conventional methods for strain improvement include mutation and selection. biologyease.comslideshare.net Mutagenic agents like UV radiation can be used to induce genetic variations, and mutants with improved ergot alkaloid production are then selected. biologyease.com For example, strains of Claviceps purpurea have been improved through mutation and selection for enhanced ergosine/ergosinine production. google.com

Fermentation Process Optimization for this compound Production

Optimizing fermentation parameters is crucial for achieving high yields of this compound. researchgate.netbiopharminternational.com Factors such as temperature, pH, aeration, and nutrient composition of the culture medium significantly impact fungal growth and alkaloid production. researchgate.netgoogle.comadvancechemjournal.com

For Claviceps purpurea, submerged or emerse culture in liquid nutrient media containing a carbon source, nitrogen source, and mineral salts is typically used for ergosine/ergosinine production. google.comgoogle.com Optimal fermentation temperatures generally range from 20 to 30 °C, with pH values between 4.0 and 6.2. google.comgoogle.com Specific studies have indicated optimal fermentation conditions for Claviceps purpurea strains, such as incubation at 22-25 °C and pH 5.2-5.9 for a period of 7-35 days. google.com

The composition of the nutrient medium plays a vital role. Optimization studies for ergot alkaloid production in Penicillium species, for instance, have investigated the impact of various inorganic salts and carbon sources. researchgate.net Factors like the concentration of succinic acid and ammonium chloride have been shown to influence yield. researchgate.netresearchgate.net Efficient oxygen mass transfer conditions are also important factors governing antibiotic yield in fermentation, which can be relevant for ergot alkaloids as well. jocpr.com

Fermentation processes can be optimized using various techniques, including statistical experimental designs and mathematical modeling, to determine the most favorable conditions for maximum alkaloid production. jocpr.com

Compound Table

| Compound Name | PubChem CID |

| This compound | 10030389 |

| Ergosine | 561-94-4 |

| Ergotamine | 8223 |

| Ergocristine | 31116 |

| Ergocryptine | 99049 |

| Ergocornine | 73453 |

| Ergometrine | 443883 |

| Chanoclavine I | 5282104 |

| Chanoclavine-I aldehyde | 11867711 |

| L-Tryptophan | 6305 |

| Dimethylallyl pyrophosphate (DMAPP) | 17180 |

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | 10207 |

| N-methyl-DMAT | 11867710 |

| D-lysergic acid | 10281 |

| Leucine | 6106 |

| Phenylalanine | 614 |

| Ornithine | 6262 |

| Arginine | 6322 |

Interactive Data Table: Optimal Fermentation Conditions for Ergot Alkaloid Production (Example Data)

| Parameter | Optimal Range (°C) | Optimal pH | Fermentation Time (days) | Notes | Source |

| Claviceps purpurea | 20-30 | 4.0-6.2 | 7-35 | General range for ergosine/ergosinine google.comgoogle.com | google.comgoogle.com |

| Claviceps purpurea (Specific Strain) | 22-25 | 5.2-5.9 | 7-35 | Optimized conditions for a specific strain google.com | google.com |

| Penicillium species | 25 | 5 | 21 | Optimized for total ergot alkaloids researchgate.net | researchgate.net |

Interactive Data Table: Key Enzymes and Genes in Early Ergot Alkaloid Biosynthesis

| Enzyme Name | Gene Name | Function | Precursor(s) | Product(s) | Source |

| Dimethylallyltryptophan synthase | dmaW | Prenylation of L-tryptophan | L-Tryptophan, DMAPP | DMAT | rsc.orgnih.govresearchgate.net |

| Dimethylallyltryptophan N-methyltransferase | easF | N-methylation of DMAT | DMAT | N-methyl-DMAT | nih.govresearchgate.net |

| Catalase | easC | Involved in the conversion to chanoclavine I | N-methyl-DMAT | Chanoclavine I | nih.govresearchgate.net |

| Chanoclavine-I synthase | easE | Involved in the conversion to chanoclavine I | N-methyl-DMAT | Chanoclavine I | nih.govresearchgate.net |

| EasA | easA | Isomerase or reductase, involved in conversion of chanoclavine-I aldehyde | Chanoclavine-I aldehyde | Various ergoline intermediates | nih.govasm.orgebi.ac.uk |

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Metabolic engineering and synthetic biology approaches applied to ergot alkaloid production, including this compound, focus on manipulating the complex enzymatic pathways involved in their biosynthesis. These strategies leverage genetic tools to introduce, amplify, repress, or modify genes within a host organism to optimize the production of the target compound. The core ergot alkaloid pathway, leading to the tetracyclic ergoline ring system and early intermediates like chanoclavine-I, is largely conserved across producing fungi. nih.govresearchgate.netrsc.org However, the later steps, particularly the nonribosomal peptide synthetase (NRPS)-mediated assembly of the peptide moiety characteristic of ergopeptines like this compound, show more variability and present specific targets for engineering. asm.orgnih.gov

Heterologous Expression Systems for this compound Pathway Reconstruction

Reconstructing the ergot alkaloid biosynthetic pathway, or specific modules of it, in heterologous hosts is a fundamental approach in metabolic engineering and synthetic biology for this compound production. This involves transferring the genes encoding the necessary enzymes from a native producer into a different organism that is typically easier to cultivate and manipulate genetically. asm.orgnih.govmdpi.comrsc.orgmdpi.comnih.govasm.orgasm.orgnih.govmdpi.comsci-hub.seresearchgate.net

Various heterologous hosts have been explored for ergot alkaloid production, including the filamentous fungi Aspergillus nidulans and Aspergillus oryzae, and the yeasts Saccharomyces cerevisiae. asm.orgmdpi.comrsc.orgmdpi.comasm.orgmdpi.comnih.govresearchgate.net Escherichia coli has also been used, particularly for expressing early pathway enzymes. researchgate.net The selection of a host depends on the complexity of the pathway being reconstructed and the specific enzymes involved. For ergopeptine biosynthesis, which requires complex machinery like NRPSs, fungal hosts like Aspergillus and Saccharomyces are often more suitable due to their ability to handle eukaryotic protein expression and post-translational modifications. mdpi.comrsc.org

Successful heterologous expression of early ergot alkaloid pathway genes, such as dmaW, easF, easE, and easC, has been demonstrated in A. nidulans and S. cerevisiae, leading to the production of intermediates like chanoclavine-I. mdpi.comrsc.orgmdpi.comresearchgate.net This confirms the functionality of these genes in a non-native environment and provides a basis for assembling the complete pathway.

Reconstruction of the later stages, including the synthesis of lysergic acid and its subsequent conjugation to amino acids by NRPSs to form ergopeptines, is more challenging due to the size and complexity of the NRPS enzymes (e.g., LpsA, LpsB). rsc.orgasm.orgnih.gov However, progress has been made in reconstituting portions of the ergopeptine pathway in heterologous systems. For instance, studies have explored the expression of genes involved in ergotamine synthesis in engineered hosts. mdpi.comrsc.orgasm.org While specific data on this compound pathway reconstruction is less prevalent in the provided snippets, the principles and challenges are analogous to those for other ergopeptines.

Challenges in heterologous expression include ensuring adequate expression levels of all pathway enzymes, proper protein folding and localization, and minimizing the toxicity of intermediates to the host cell. nih.govresearchgate.net Strategies like codon optimization, using strong or inducible promoters, and targeting enzymes to specific cellular compartments (modular compartmentalization) have been employed to improve yields and pathway efficiency in heterologous systems. nih.govnih.govresearchgate.net

Directed Evolution and Pathway Engineering for this compound Variants

Directed evolution and pathway engineering are complementary strategies used to optimize existing ergot alkaloid pathways or create novel variants, which can be applied to enhance this compound production or generate this compound derivatives. asm.orgnih.govnih.govnih.govscispace.comnih.govwikipedia.orgisomerase.com

Pathway engineering involves rational design and modification of the metabolic route. This can include:

Gene Overexpression or Repression: Increasing the expression of rate-limiting enzymes or decreasing the expression of competing pathways to channel metabolic flux towards this compound.

Enzyme Engineering: Modifying individual enzymes within the pathway to improve their catalytic efficiency, substrate specificity, or stability, potentially through directed evolution. scispace.comnih.govisomerase.com

Introduction of Heterologous Genes: Incorporating genes from different organisms with desirable enzyme activities to bypass bottlenecks or introduce new steps. nih.govasm.org

Elimination of Side Pathways: Removing genes responsible for the production of unwanted byproducts or competing metabolites. asm.orgnih.govnih.gov

Directed evolution, on the other hand, mimics natural selection in a laboratory setting. It involves creating a library of genetic variants (e.g., of a specific enzyme gene or a set of pathway genes) through random mutagenesis or recombination, followed by screening or selection for variants with improved properties, such as higher catalytic activity or increased product formation. nih.govscispace.comwikipedia.org Iterative rounds of diversification and screening can lead to significant improvements. nih.govscispace.com

While specific examples of directed evolution applied directly to this compound biosynthesis are not detailed in the provided information, these techniques have been applied to other ergot alkaloids and their biosynthetic enzymes. For instance, pathway engineering has been used to increase the production of intermediates like agroclavine and lysergic acid in engineered fungi and yeast. asm.orgnih.govrsc.orgnih.govresearchgate.net Studies have also shown that combining genes from different ergot alkaloid pathways can lead to the production of novel ergot alkaloids. nih.govasm.org

Applying directed evolution to the NRPS enzymes involved in ergopeptine synthesis (LpsA, LpsB) could potentially alter the amino acid incorporation pattern, leading to novel ergopeptine structures or improving the efficiency of this compound assembly. Similarly, directed evolution or engineering of enzymes in the upstream pathway could increase the supply of the lysergic acid moiety, a precursor for this compound.

Advanced Analytical and Isolation Methodologies for Ergosinine

Chromatographic Techniques for Ergosinine Isolation and Purification

Chromatography is the cornerstone for the separation of individual alkaloids from complex fungal or plant extracts. nih.gov For compounds like this compound, which is often present in a mixture with its epimer, this compound, and other related ergot alkaloids, high-resolution chromatographic methods are indispensable. researchgate.net

Preparative-Scale Liquid Chromatography for this compound

Preparative high-performance liquid chromatography (prep-HPLC) is a principal technique for isolating gram-scale quantities of a specific compound from a mixture. nih.govgilson.comwelch-us.com The primary objective of prep-HPLC is to purify a sufficient amount of a target compound, like this compound, for subsequent applications such as structural analysis or biological testing. welch-us.combioanalytics.co.il

The process begins with method development at an analytical scale to achieve optimal separation of the target compound from impurities. gilson.com Key parameters such as mobile phase composition, column chemistry, and gradient elution are fine-tuned. Once a satisfactory separation is achieved, the method is scaled up for preparative purification. This involves transitioning to larger columns with higher loading capacities and adjusting flow rates to maintain separation efficiency. bioanalytics.co.il Reversed-phase chromatography, typically using a C18 stationary phase, is a robust and widely used mode for the purification of alkaloids. nih.govresearchgate.net

Table 1: Illustrative Parameters for Preparative HPLC Scale-Up

| Parameter | Analytical Scale | Preparative Scale | Rationale for Change |

| Column I.D. | 4.6 mm | 21.2 mm - 50 mm | Increased internal diameter accommodates larger sample volumes. |

| Particle Size | 3-5 µm | 5-10 µm | Larger particles reduce backpressure at higher flow rates, though may slightly decrease resolution. bioanalytics.co.il |

| Flow Rate | 0.5-1.5 mL/min | 20-100 mL/min | Flow rate is increased proportionally to the column cross-sectional area to maintain linear velocity. |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) | The goal is to maximize throughput while maintaining purity of the collected fraction. welch-us.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | Same as analytical | Maintaining the mobile phase composition is crucial for preserving selectivity during scale-up. |

This table presents typical values and rationale for scaling an HPLC method from analytical to preparative scale for the purpose of isolating a compound like this compound.

Countercurrent Chromatography for this compound Enrichment

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without a solid support matrix. researchgate.netacs.org This technique is particularly advantageous for the initial enrichment of target compounds from crude extracts, as it eliminates irreversible sample adsorption onto a solid stationary phase, leading to high recovery rates. acs.org

In the context of ergot alkaloids, CCC can effectively separate classes of alkaloids or enrich minor components. acs.org For instance, a crude alkaloid mixture from a fungal culture can be subjected to CCC to separate the less polar ergopeptines, such as this compound, from more polar clavine alkaloids. The selection of the biphasic solvent system is critical and is based on the partition coefficient (K) of the target analyte. A common system for separating ergot-type alkaloids is a chloroform-methanol-water mixture. acs.org

The process often involves a preliminary fractionation of the crude extract, followed by analysis of the fractions (e.g., by HPLC) to identify those enriched with this compound. These enriched fractions can then be subjected to a final purification step, often using prep-HPLC.

Spectroscopic Techniques for this compound Structural Elucidation

Once a pure compound is isolated, spectroscopic methods are employed to confirm its identity and determine its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical elucidation of organic molecules. magritek.com For a complex molecule like this compound, which contains multiple chiral centers, NMR is essential for confirming the relative and absolute configuration. oup.com Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY) provide a complete picture of the molecule's connectivity and spatial arrangement.

The stereochemistry of this compound is defined by the configuration at specific carbon atoms in the ergoline ring and the amino acid components of the peptide moiety. The coupling constants (J-values) between protons in the ¹H NMR spectrum can help determine dihedral angles and thus the conformation of the ring systems. oup.com For example, the large trans-coupling constants of unsaturated alkenes (11-18 Hz) can be distinguished from smaller cis-couplings (6-14 Hz). magritek.com Furthermore, Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, which is critical for establishing the relative stereochemistry of substituents on the rigid ring structure. acdlabs.com

Table 2: Hypothetical ¹H NMR Data for Stereochemical Assignment in an this compound-like Structure

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | NOE Correlation | Stereochemical Implication |

| H-5 | ~3.5 | m | - | H-10 | Confirms the cis-fusion of the C and D rings. |

| H-10 | ~3.2 | m | J(H10, H5) = ~5 Hz | H-5 | Indicates the β-orientation of the proton at C-10. |

| H-9' | ~4.8 | d | J(H9', H8') = ~4 Hz | H-8' | Establishes the relative configuration within the peptide side chain. |

| H-8' | ~4.1 | m | J(H8', H9') = ~4 Hz | H-9' | Defines the spatial relationship between amino acid residues. |

This table provides illustrative NMR data points crucial for confirming the known stereochemistry of an ergot alkaloid scaffold like this compound. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for metabolite profiling and identification. nih.govresearchgate.net It provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a parent ion and its metabolites. pharmaron.com This capability is crucial for identifying unknown compounds in complex biological matrices. nih.gov

In the study of this compound, LC-HRMS can be used to profile its metabolism in various in vitro and in vivo systems. pharmaron.com A biological sample (e.g., plasma, urine, or microsomal incubations) is analyzed, and the data is screened for masses corresponding to this compound and its predicted metabolic products (e.g., hydroxylation, N-dealkylation, hydrolysis). nih.gov

Tandem mass spectrometry (MS/MS) experiments, such as all-ion fragmentation (AIF) or electron-activated dissociation (EAD), are then used to fragment the parent ions. nih.govnih.gov The resulting fragmentation pattern provides structural information that helps to pinpoint the exact site of metabolic modification. This detailed structural elucidation is essential for understanding the biotransformation pathways of the compound. pharmaron.com

Table 3: Predicted Metabolites of this compound and their Detection by HRMS

| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Mass Shift from Parent | Potential Metabolic Reaction |

| This compound (Parent) | C₃₀H₃₅N₅O₅ | 546.2657 | - | - |

| Metabolite 1 | C₃₀H₃₅N₅O₆ | 562.2606 | +15.9949 | Hydroxylation |

| Metabolite 2 | C₂₉H₃₃N₅O₅ | 532.2500 | -14.0157 | N-Demethylation |

| Metabolite 3 | C₃₀H₃₇N₅O₆ | 564.2762 | +18.0105 | Hydrolysis of lactam ring |

This table illustrates how HRMS can be used to detect and tentatively identify potential metabolites of this compound based on precise mass shifts from the parent compound.

Bioanalytical Assays for this compound-Ligand Interaction Studies

To understand the pharmacological activity of this compound, it is crucial to study its interaction with biological targets, such as receptors. Bioanalytical methods, particularly ligand-binding assays, are the primary tools for this purpose. uantwerpen.bemdpi.com These assays quantify the binding of a ligand (this compound) to a receptor, providing data on binding affinity and specificity. uantwerpen.be

Ergot alkaloids are known to interact with a range of neurotransmitter receptors, including dopaminergic, serotonergic, and adrenergic receptors. researchgate.net A common approach to study these interactions is the competitive binding assay. In this setup, a biological preparation containing the receptor of interest (e.g., cell membranes) is incubated with a known radiolabeled or fluorescently-labeled ligand that binds to the receptor. The ability of this compound to displace this labeled ligand is then measured. The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined, which can be used to calculate the binding affinity (Ki).

Other techniques like enzyme-linked immunosorbent assays (ELISA) can also be adapted for quantitative analysis, especially for screening large numbers of samples. nih.gov More advanced methods like surface plasmon resonance (SPR) or microscale thermophoresis (MST) can provide real-time kinetics of the ligand-receptor interaction.

Table 4: Components of a Competitive Radioligand Binding Assay for this compound

| Component | Description/Example | Purpose in Assay |

| Receptor Source | Membrane preparation from cells expressing a specific dopamine or serotonin receptor subtype. | Provides the biological target for the binding interaction. |

| Radioligand | [³H]-Spiperone or [³H]-LSD | A high-affinity ligand with a radioactive tag that binds to the target receptor. |

| Test Ligand | This compound (at varying concentrations) | The compound whose binding affinity is being determined. |

| Buffer | Tris-HCl with physiological salts | Maintains optimal pH and ionic strength for receptor binding. |

| Incubation | Specific time and temperature (e.g., 60 min at 25°C) | Allows the binding reaction to reach equilibrium. |

| Separation | Rapid vacuum filtration through glass fiber filters | Separates receptor-bound radioligand from unbound radioligand. |

| Detection | Liquid scintillation counting | Quantifies the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand. |

This table outlines the fundamental components and their roles in a standard radioligand binding assay designed to measure the affinity of this compound for a specific G-protein coupled receptor.

Molecular and Cellular Mechanisms of Ergosinine Action

Ergosinine-Receptor Binding and Selectivity Profiling

The biological activity of this compound is initiated by its binding to cellular receptors. The selectivity of this binding is crucial in determining the specific cellular responses elicited by this compound. Ergot alkaloids, in general, are known to interact with a variety of receptors, including those for serotonin (5-HT), dopamine, and adrenergic receptors researchgate.netresearchgate.net. This compound, as an epimer of ergosine, shares structural similarities with other ergot alkaloids, suggesting potential interactions with a similar spectrum of receptors. Ergot alkaloids exist in two isomeric configurations, the C-8-R-isomer (R-epimer) and the C-8-S-isomer (S-epimer), which can interconvert researchgate.net. While R-epimers have been more extensively studied for their bioactivity, recent research indicates potential bioactivity of S-epimers like this compound researchgate.net.

Quantitative Receptor Binding Assays for this compound and its Targets

Quantitative receptor binding assays are fundamental techniques used to characterize the interaction between a ligand, such as this compound, and its target receptors. These assays provide crucial data on binding affinity and the density of receptors. Techniques like radioligand binding assays are commonly employed to determine parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), indicating receptor density sci-hub.semerckmillipore.com. Competitive binding assays, where the binding of a labeled known ligand is displaced by increasing concentrations of the test compound (this compound), are used to determine the inhibition constant (Ki) or IC50 value, providing a measure of the compound's affinity for the receptor relative to the labeled ligand merckmillipore.comwikipedia.org. These quantitative studies are essential for understanding the potency and selectivity of this compound at different receptor subtypes.

Quantitative binding studies are critical in drug discovery and fundamental receptor research, providing direct measurements of receptor-ligand interactions sci-hub.sebmglabtech.com. These assays can utilize various detection methods, including radiometric, electrochemical, or fluorescence-based techniques wikipedia.orgbmglabtech.com. Filter binding assays are a type of solid-phase assay where cell membranes containing the receptors are trapped on filters, allowing for the separation of bound and unbound ligand wikipedia.org.

Molecular Modeling of this compound-Receptor Interactions

Molecular modeling techniques, such as in silico docking approaches, are valuable tools for investigating the potential binding modes and interactions of ligands with receptors at an atomic level researchgate.netopenaccessjournals.com. These computational methods can predict binding affinities and identify key amino acid residues involved in the interaction researchgate.net. For ergot alkaloids, molecular docking studies have been used to explore their binding to vascular receptors, including serotonin (5-HT) and adrenergic receptors researchgate.net. These studies can provide insights into the structural determinants of receptor selectivity and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target receptors researchgate.netnih.gov. Molecular dynamics simulations can further explore the dynamic behavior of the ligand-receptor complex and the stability of the interactions over time iastate.edu.

This compound Modulation of Intracellular Signal Transduction Pathways

Upon binding to a cell surface receptor, this compound can trigger a cascade of intracellular events known as signal transduction khanacademy.orgwikipedia.org. This process relays the signal from the receptor at the cell membrane to various intracellular targets, ultimately leading to a cellular response khanacademy.orgnih.gov. The specific pathway activated depends on the type of receptor bound by this compound.

G-Protein Coupled Receptor (GPCR) Signaling Modulation by this compound

Many ergot alkaloids are known to interact with G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes wikipedia.orgmdpi.com. GPCRs are characterized by their seven transmembrane helices and their coupling to heterotrimeric G proteins wikipedia.org. Ligand binding to a GPCR induces a conformational change in the receptor, leading to the activation of the associated G protein wikipedia.orgbiomolther.org. The activated G protein subunits (α and βγ) can then modulate the activity of various intracellular effector proteins, initiating downstream signaling cascades wikipedia.org.

This compound, like other ergot alkaloids, may modulate GPCR signaling by acting as an agonist or antagonist, or potentially as a biased ligand, favoring signaling through specific downstream pathways (e.g., G protein-dependent or β-arrestin-dependent pathways) biomolther.orgnih.gov. Studies on other ergot alkaloids have demonstrated their ability to influence GPCRs, affecting processes such as vasoconstriction through interactions with adrenergic and serotonergic receptors researchgate.net. The specific effects of this compound on GPCR signaling would depend on the particular receptor subtype and the nature of the interaction.

This compound Effects on Downstream Effector Proteins and Second Messengers

The activation of GPCRs or other receptors by this compound can lead to the modulation of various downstream effector proteins and the generation of second messengers nih.govnih.gov. Second messengers are small intracellular molecules that amplify and propagate the signal from the receptor throughout the cell nih.govwikipedia.org. Common second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+) slideshare.netnih.gov.

For example, activation of certain GPCRs can stimulate adenylyl cyclase, leading to the production of cAMP, which in turn activates protein kinase A (PKA) slideshare.netnih.gov. Other GPCRs can activate phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG nih.govnih.gov. IP3 can trigger the release of Ca2+ from intracellular stores, while DAG can activate protein kinase C (PKC) nih.gov. These activated kinases and altered ion concentrations can then phosphorylate or otherwise modulate the activity of numerous downstream proteins, ultimately leading to a specific cellular response nih.govnih.gov. The precise effects of this compound on these downstream effectors and second messengers would be contingent on the specific receptors it interacts with and the signaling pathways coupled to those receptors.

This compound Interactions with Enzymatic Systems

Beyond receptor interactions, this compound may also interact with various enzymatic systems within the cell. Enzymes play critical roles in numerous cellular processes, including metabolism, signal transduction, and detoxification nih.gov. While specific interactions of this compound with enzymatic systems are not extensively detailed in the provided search results, ergot alkaloids, as a class of compounds, can potentially influence enzymatic activity.

This compound as an Enzyme Inhibitor or Activator

Research on the specific effects of this compound on enzyme activity is not extensively documented in the readily available scientific literature. However, one study identified this compound as a known activator of caspase-3. mdpi.com Further detailed information regarding the context or implications of this activation was not found in the search results. While other ergot alkaloids have been studied for interactions with various enzymes, including drug metabolizing enzymes, specific findings for this compound in this regard were not available. oup.com

Kinetic and Mechanistic Studies of this compound-Enzyme Interactions

Detailed kinetic and mechanistic studies specifically investigating the interaction of this compound with enzymes, such as determining binding affinities (e.g., Ki, IC50), reaction mechanisms (e.g., competitive, non-competitive), or kinetic parameters (e.g., Km, Vmax), were not found in the conducted literature search. General principles of enzyme kinetics and inhibition/activation mechanisms are well-established, mdpi.comoup.commdma.chuark.edukhanacademy.orguark.edufrontiersin.orgnih.govresearchgate.net but their specific application to this compound remains to be detailed in readily accessible research.

Cellular Uptake, Distribution, and Intracellular Trafficking of this compound (in vitro models)

Information specifically detailing the cellular uptake, intracellular distribution, and trafficking of this compound in in vitro models was not found in the search results. Studies on cellular transport mechanisms describe various processes by which molecules can enter cells, including passive diffusion, facilitated diffusion, active transport, and endocytosis. khanacademy.orglongdom.orgpressbooks.pubwikipedia.orgyoutube.com However, the specific mechanisms by which this compound is transported across cell membranes, its subsequent distribution within cellular compartments, or its intracellular fate have not been identified in the available literature. While some studies have examined the cytotoxicity and accumulation of other ergot alkaloids in in vitro cell models, these did not provide specific data for this compound's cellular uptake or trafficking. researchgate.net

Theoretical and Computational Studies of Ergosinine

Quantum Chemical Calculations for Ergosinine Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of ergot alkaloids such as this compound. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties. vliz.be

Studies on ergot alkaloids have employed DFT to investigate various aspects of their chemical nature. For instance, DFT calculations have been used to understand the structures and base-pairing properties of DNA adducts derived from these alkaloids. researchgate.net Such calculations can predict the geometric parameters (bond lengths, angles) and energetic favorability of different conformations.

Another application of quantum chemistry is in understanding the epimerization of ergot alkaloids. This compound is the C-8 S-epimer of ergosine. Quantum calculations have been used to study the relative stability of these epimers. For example, calculations on the related ergocornine/ergocorninine pair suggested a slight energetic preference for the S-epimer configuration at equilibrium. nih.gov This type of calculation is crucial for understanding the behavior of these compounds in different environments.

Furthermore, DFT has been utilized in the development of analytical tools, such as optimizing the design of molecularly imprinted polymers (MIPs) for the selective detection of ergot alkaloids, including this compound. researchgate.net DFT calculations can also aid in the interpretation of experimental data, like NMR chemical shifts, to confirm or revise proposed molecular structures. rsc.org

Table 1: Representative Data from Quantum Chemical Calculations on an Ergot Alkaloid Scaffold

| Calculated Property | Method | Basis Set | Result |

| Optimized Geometry | DFT (B3LYP) | 6-31G | C-N bond lengths, dihedral angles |

| Relative Energy (R vs S epimer) | DFT (M06-2X) | cc-pVTZ | ΔE = -0.5 kcal/mol |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311+G** | 4.2 eV |

| Mulliken Atomic Charges | DFT (B3LYP) | 6-31G | Charge distribution across atoms |

This table is illustrative and represents the type of data generated from quantum chemical calculations. The values are not specific to this compound and are for representational purposes.

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations offer a dynamic view of how molecules like this compound interact with biological macromolecules, such as proteins. fu-berlin.de These simulations model the movements of atoms over time by solving Newton's equations of motion, providing insights into the stability of ligand-protein complexes and the nature of their interactions. rsc.org

While specific, detailed MD simulation studies focused exclusively on this compound are not widely published, the methodology is extensively applied to the broader class of ergot alkaloids and other ligands targeting similar receptors. For example, MD simulations have been used to investigate the interactions of ergocristinine, an epimer of another ergot alkaloid, with vascular receptors. researchgate.net Such studies typically analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex over the simulation time. researchgate.net A stable RMSD suggests that the ligand remains securely bound in the protein's active site.

Another important aspect analyzed in MD simulations is the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein upon ligand binding. researchgate.net Furthermore, these simulations can detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-protein complex. This information is crucial for understanding the molecular basis of the alkaloid's biological activity.

In a broader context of drug discovery, a computational study included this compound in a ligand-based virtual screening and listed its Tanimoto similarity score, a measure used to quantify molecular similarity, which is often a precursor to more intensive studies like MD simulations. fu-berlin.de

Table 2: Representative Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Simulation Parameter | Description | Typical Finding for a Stable Complex |

| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from their initial position over time. | Plateauing at a low value (e.g., < 3 Å) |

| RMSD (Ligand) | Measures the average deviation of the ligand atoms from its initial docked pose over time. | Plateauing at a low value (e.g., < 2 Å) |

| RMSF (per Residue) | Indicates the fluctuation of each amino acid residue around its average position. | Lower fluctuations in the binding site residues. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key interacting residues. |

This table is illustrative and represents the type of data generated from MD simulations. The values are not specific to an this compound-protein complex and are for representational purposes.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives (at molecular level)

Chemoinformatics encompasses the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific chemoinformatic technique that aims to correlate the chemical structure of compounds with their biological activity. oregonstate.edufrontiersin.org These approaches are valuable for predicting the activity of new or untested derivatives of this compound and for understanding the structural features that are important for its biological effects.

QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) to its activity. oregonstate.edu For ergot alkaloids, QSAR models could be developed to predict various activities, such as receptor binding affinity or potential toxicity. For instance, QSAR platforms have been used to assess the mutagenicity of mycotoxins, a group that includes ergot alkaloids. nih.gov

The development of a QSAR model involves several steps: compiling a dataset of molecules with known activities, calculating molecular descriptors for each molecule, creating a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and validating the model's predictive power. oregonstate.edu

For this compound derivatives, a QSAR study could identify which functional groups or structural modifications enhance or diminish a particular biological effect. For example, by analyzing a series of this compound analogs, a QSAR model might reveal that increasing the hydrophobicity of a certain part of the molecule leads to stronger receptor binding. This information can then guide the synthesis of new, more potent compounds.

Table 3: Illustrative Descriptors and Correlation in a Hypothetical QSAR Model for this compound Derivatives

| Derivative | LogP (Hydrophobicity) | Molecular Weight | Electronic Energy | Predicted pIC50 |

| This compound | 2.5 | 547.6 | -1890 a.u. | 7.2 |

| Derivative A | 3.1 | 561.7 | -1920 a.u. | 7.8 |

| Derivative B | 2.2 | 533.6 | -1875 a.u. | 6.9 |

| Derivative C | 3.5 | 575.7 | -1945 a.u. | 8.1 |

This table is illustrative and represents the type of data used in and generated by a QSAR study. The values are hypothetical and for representational purposes. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a common measure of antagonist drug potency.

Q & A

Q. What are the key analytical techniques for confirming Ergosinine's structural integrity and purity in laboratory settings?

To validate this compound's structure and purity, employ nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure protocols include calibration with reference standards, triplicate runs for reproducibility, and validation against established pharmacopeial guidelines (e.g., ICH Q2(R1)) .

Q. How should researchers design initial pharmacological screenings to evaluate this compound's bioactivity?

Use in vitro cell-based assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. Establish dose-response curves across a physiologically relevant concentration range (e.g., 1 nM–100 µM). Optimize assay conditions using factorial design experiments to account for variables like pH, temperature, and solvent effects .

Q. What are the best practices for conducting a comprehensive literature review on this compound's known biological activities?

Systematically search databases (PubMed, Scopus, Web of Science) using Boolean operators: ("this compound" AND ("bioactivity" OR "pharmacology")). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, in vivo/in vitro focus) and use tools like PRISMA flow diagrams to document screening processes. Prioritize studies with rigorous experimental designs and validated methodologies .

Advanced Research Questions

Q. What methodological approaches are recommended for elucidating this compound's pharmacokinetic properties in preclinical models?

Conduct in vivo pharmacokinetic studies using LC-MS/MS for plasma concentration quantification. Administer this compound via intravenous and oral routes to calculate bioavailability (%F). Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to derive parameters (e.g., t1/2, AUC, Cmax). Validate assays per FDA bioanalytical guidelines .

Q. How can researchers employ structure-activity relationship (SAR) studies to optimize this compound's therapeutic efficacy?

Synthesize this compound analogs with modifications to its indole alkaloid core. Test derivatives in functional assays (e.g., IC50 determinations) and correlate structural changes (e.g., substituent electronegativity, steric bulk) with activity. Use multivariate regression analysis to identify critical pharmacophoric features .

Q. What experimental designs are suitable for investigating this compound's potential synergistic effects with existing therapeutics?

Apply combination index (CI) methods (e.g., Chou-Talalay) in cell viability assays. Test fixed-ratio drug combinations and calculate synergy scores using CompuSyn software. Validate findings with isobolographic analysis to distinguish additive, synergistic, or antagonistic effects .

Q. How can advanced spectroscopic methods resolve ambiguities in this compound's conformational analysis?

Perform 2D-NMR (e.g., NOESY, COSY) to study spatial proton-proton interactions and X-ray crystallography for absolute configuration determination. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve stereochemical uncertainties .

Methodological and Analytical Frameworks

What frameworks ensure rigorous formulation of research questions about this compound?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, apply PICO (Population: cell/animal model; Intervention: this compound dose; Comparison: control groups; Outcome: molecular target modulation). Pre-test hypotheses using pilot studies to assess feasibility .

Q. How should contradictory findings regarding this compound's cytotoxicity be systematically investigated?

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Fit data to nonlinear regression models (e.g., four-parameter logistic curve) using GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals. Account for outliers via robust regression methods and report effect sizes (e.g., Cohen’s d) for clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.